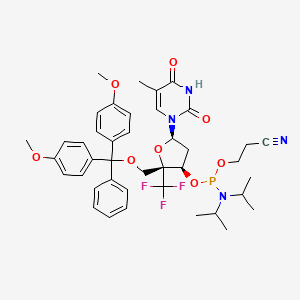

DMTr-4'-CF3-5-Me-U-CED phosphoramidite

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C41H48F3N4O8P |

|---|---|

分子量 |

812.8 g/mol |

IUPAC 名称 |

3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trifluoromethyl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C41H48F3N4O8P/c1-27(2)48(28(3)4)57(54-23-11-22-45)56-35-24-36(47-25-29(5)37(49)46-38(47)50)55-39(35,41(42,43)44)26-53-40(30-12-9-8-10-13-30,31-14-18-33(51-6)19-15-31)32-16-20-34(52-7)21-17-32/h8-10,12-21,25,27-28,35-36H,11,23-24,26H2,1-7H3,(H,46,49,50)/t35-,36-,39-,57?/m1/s1 |

InChI 键 |

DRJJIFVIRRQURG-UTTIVEAUSA-N |

手性 SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@](O2)(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(F)(F)F)OP(N(C(C)C)C(C)C)OCCC#N |

规范 SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(F)(F)F)OP(N(C(C)C)C(C)C)OCCC#N |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4'-Trifluoromethyl-5-methyluridine Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 4'-trifluoromethyl-5-methyluridine phosphoramidite (B1245037), a modified nucleoside of significant interest in the development of therapeutic oligonucleotides. The introduction of a trifluoromethyl group at the 4'-position of the sugar moiety can impart unique conformational properties and enhance the metabolic stability of nucleic acid-based drugs. This document outlines the multi-step synthesis of the nucleoside followed by its conversion to the corresponding phosphoramidite, an essential building block for automated oligonucleotide synthesis.

I. Synthetic Strategy Overview

The synthesis of 4'-trifluoromethyl-5-methyluridine phosphoramidite can be conceptually divided into two main stages:

-

Synthesis of the Nucleoside Core (4'-C-Trifluoromethyl-5-methyluridine): This stage involves the modification of a suitable ribose precursor to introduce the trifluoromethyl group at the 4'-position, followed by the glycosylation with a protected 5-methyluracil base.

-

Phosphitylation: The final step involves the conversion of the synthesized nucleoside into its 3'-phosphoramidite derivative, making it amenable for use in solid-phase oligonucleotide synthesis.

The overall workflow for the synthesis is depicted in the following diagram:

Figure 1: Overall workflow for the synthesis of 4'-trifluoromethyl-5-methyluridine phosphoramidite.

II. Experimental Protocols

The following protocols are based on established synthetic methodologies for 4'-trifluoromethylated nucleosides and standard phosphitylation procedures.

A. Synthesis of 4'-C-Trifluoromethyl-5-methyluridine

This synthesis is adapted from the work of Srivastava et al., who developed a strategy for introducing a trifluoromethyl group at the C-4' position of ribose.[1]

Step 1: Preparation of a Protected Ribose Precursor D-ribose is first converted to a 5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose derivative to protect the hydroxyl groups at the 2, 3, and 5 positions. This is a standard procedure in carbohydrate chemistry.

Step 2: Oxidation of the 4'-Hydroxyl Group The free 4'-hydroxyl group of the protected ribose is oxidized to a ketone using a suitable oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Step 3: Trifluoromethylation of the 4'-Keto Sugar The key step involves the nucleophilic addition of a trifluoromethyl group to the 4'-keto sugar. This is achieved using (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) as the trifluoromethylating agent.

Step 4: Glycosylation with 5-Methyluracil The resulting 4'-trifluoromethylated sugar derivative is then coupled with silylated 5-methyluracil in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to form the protected nucleoside.

Step 5: Deprotection The protecting groups on the sugar and base moieties are removed under appropriate conditions to yield 4'-C-trifluoromethyl-5-methyluridine.[1]

B. Synthesis of 4'-Trifluoromethyl-5-methyluridine Phosphoramidite

Step 1: 5'-O-DMT Protection The primary 5'-hydroxyl group of 4'-C-trifluoromethyl-5-methyluridine is selectively protected with a dimethoxytrityl (DMT) group by reacting it with DMT-Cl in the presence of a base like pyridine.

Step 2: 3'-O-Phosphitylation The 5'-O-DMT protected nucleoside is then reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, in an anhydrous aprotic solvent such as dichloromethane (B109758) or acetonitrile. The reaction is catalyzed by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole. The reaction progress is monitored by TLC or HPLC, and upon completion, the product is purified by silica (B1680970) gel chromatography.

III. Quantitative Data

The following tables summarize the quantitative data for the synthesis of the nucleoside core and the projected data for the phosphitylation step based on analogous reactions.

Table 1: Synthesis of 4'-C-Trifluoromethyl-5-methyluridine

| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Reference |

| 1-4 | Protected 4'-CF₃-5-methyluridine | Protected Ribose Derivative | 5-Methyluracil, TMSOTf, etc. | Dichloromethane | 78 | [1] |

| 5 | 4'-C-Trifluoromethyl-5-methyluridine | Protected Nucleoside | Deprotecting agents | Methanol | Not specified | [1] |

Table 2: Proposed Phosphitylation of 4'-Trifluoromethyl-5-methyluridine

| Step | Product | Starting Material | Reagents | Catalyst | Solvent | Yield (%) (Estimated) |

| 1 | 5'-O-DMT-4'-CF₃-5-methyluridine | 4'-CF₃-5-methyluridine | DMT-Cl, Pyridine | - | Pyridine | 85-95 |

| 2 | 4'-CF₃-5-methyluridine Phosphoramidite | 5'-O-DMT-4'-CF₃-5-methyluridine | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 1H-Tetrazole | Dichloromethane | 80-90 |

IV. Key Chemical Transformations

The core of this synthesis relies on two critical chemical modifications: the introduction of the trifluoromethyl group and the phosphitylation of the 3'-hydroxyl group. The logical relationship between these key steps is illustrated below.

Figure 2: Key chemical transformations in the synthesis of 4'-trifluoromethyl-5-methyluridine phosphoramidite.

This guide provides a foundational understanding of the synthesis of 4'-trifluoromethyl-5-methyluridine phosphoramidite. Researchers should consult the primary literature for detailed experimental conditions and characterization data. The unique properties conferred by the 4'-trifluoromethyl group make this a valuable building block for the development of next-generation oligonucleotide therapeutics.

References

A Technical Guide to the Biochemical Characterization of Oligonucleotides with 4'-Trifluoromethyl-5-methyluridine (4'-CF3-T)

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is vast. However, their clinical success hinges on overcoming inherent limitations such as poor stability against endogenous nucleases and inefficient cellular uptake. Chemical modification of the oligonucleotide backbone, sugar, or base is a critical strategy to enhance these properties. Among the emerging modifications, the introduction of a trifluoromethyl (CF3) group at the 4' position of the deoxyribose ring of thymidine (B127349) (5-methyluridine) has shown significant promise. This guide provides an in-depth overview of the synthesis and biochemical characterization of oligonucleotides containing the 4'-CF3-5-Me-U (or 4'-CF3-Thymidine, T4'-CF3) modification, highlighting its impact on thermal stability, nuclease resistance, and cellular behavior. These findings underscore the potential of 4'-CF3 modified oligonucleotides as promising candidates for antisense-based therapeutics[1].

Synthesis and Incorporation of 4'-CF3-Thymidine

The journey from a modified nucleoside to a functional oligonucleotide involves two key stages: the chemical synthesis of the phosphoramidite (B1245037) building block and its subsequent incorporation into an oligonucleotide chain via automated solid-phase synthesis.

Experimental Protocol: Synthesis of 4'-CF3-T Phosphoramidite and Oligonucleotide Synthesis

I. Synthesis of 4'-CF3-Thymidine Phosphoramidite: This process involves multi-step organic synthesis, beginning with a suitable thymidine precursor.

-

Nucleoside Modification : Introduce the trifluoromethyl group at the 4' position of the thymidine sugar moiety. This is a specialized chemical synthesis step often involving fluorinating reagents.

-

5'-OH Protection : Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group. This is crucial for directing the subsequent reactions and for purification.

-

Phosphitylation : React the 3'-hydroxyl group of the DMT-protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, in the presence of a mild base (e.g., N,N-diisopropylethylamine) to yield the final phosphoramidite monomer[2].

-

Purification : Purify the resulting phosphoramidite product using silica (B1680970) gel chromatography to ensure high purity for oligonucleotide synthesis.

II. Automated Solid-Phase Oligonucleotide Synthesis: The synthesized 4'-CF3-T phosphoramidite is incorporated into oligonucleotides using a standard automated DNA synthesizer[1][2]. The synthesis cycle consists of four main steps:

-

Detritylation : Removal of the 5'-DMT protecting group from the solid-support-bound nucleotide chain using a mild acid.

-

Coupling : The 4'-CF3-T phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain[3].

-

Capping : Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.

-

Oxidation : Oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.

-

Final Cleavage and Deprotection : After the final sequence is assembled, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed using an ammonia (B1221849) solution. The product is then purified, typically by HPLC.

Caption: Workflow for the synthesis and incorporation of 4'-CF3-T.

Biochemical Characterization

Thermal Stability of Duplexes

The thermal stability (Tm) of an oligonucleotide duplex is the temperature at which half of the duplex dissociates. It is a critical parameter for the efficacy of antisense and RNAi drugs. The 4'-CF3 modification has been shown to have a minimal, slightly destabilizing effect on the thermal stability of oligonucleotide/RNA duplexes.

Quantitative Data: Thermal Stability (Tm)

| Duplex Type | Modification | ΔTm per Modification (°C) | Reference |

| ODN / RNA | 4'-CF3-Thymidine | -1.0 | [1] |

Experimental Protocol: UV Thermal Denaturation Analysis

-

Sample Preparation : Anneal the modified oligonucleotide with its complementary RNA or DNA strand in a buffered solution (e.g., 10 mM sodium cacodylate, 100 mM KCl, pH 7.0)[4]. Prepare samples across a range of concentrations if thermodynamic analysis is required[4].

-

Instrumentation : Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Measurement : Monitor the absorbance of the sample at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5 °C/min) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 95 °C)[5].

-

Data Analysis : The melting temperature (Tm) is determined from the peak of the first derivative of the melting curve (dA/dT vs. Temperature).

Caption: Experimental workflow for determining melting temperature (Tm).

Nuclease Resistance

A major hurdle for oligonucleotide therapeutics is their rapid degradation by nucleases in serum and within cells[6]. Chemical modifications are essential to improve stability. The 4'-CF3-T modification has been demonstrated to enhance resistance to nuclease degradation.

Quantitative Data: Nuclease Resistance

| Oligonucleotide Type | Modification | Stability Profile | Reference |

| ODN | 4'-CF3-Thymidine | Improved nuclease resistance | [1] |

Note: The source indicates improved resistance, and further quantitative analysis would involve determining the oligonucleotide half-life (t1/2) under specific nuclease conditions.

Experimental Protocol: Nuclease Degradation Assay

-

Incubation : Incubate the 4'-CF3-T modified oligonucleotide and an unmodified control oligonucleotide in a solution containing a nuclease source (e.g., fetal bovine serum, snake venom phosphodiesterase, or specific exonucleases) at 37 °C[7].

-

Time Points : Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Quenching : The degradation reaction in each aliquot is stopped by adding a quenching solution (e.g., EDTA) and flash-freezing.

-

Analysis : The amount of full-length oligonucleotide remaining at each time point is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

-

Data Analysis : Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and calculate the half-life.

Caption: Workflow for assessing oligonucleotide nuclease resistance.

Structural Characterization

The introduction of a bulky, electron-withdrawing CF3 group at the 4' position can influence the conformation of the sugar ring and the overall helical structure of the duplex. Studies have shown that the 4'-CF3 modification results in only a marginal effect on the deoxyribose conformation and causes a local perturbation of the helical structure when incorporated into an ODN/RNA duplex[1]. This suggests that the modification does not grossly distort the A-form geometry required for antisense activity while potentially providing beneficial properties like nuclease resistance.

Experimental Methodologies:

-

Circular Dichroism (CD) Spectroscopy : CD is used to provide an overall assessment of the nucleic acid helical structure. An A-form helix (typical for RNA duplexes) and a B-form helix (typical for DNA duplexes) have distinct CD spectra. This technique can confirm that the modification does not prevent the formation of the desired A-form helix in an ODN/RNA duplex.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides high-resolution structural information, including details on sugar pucker conformation, glycosidic bond angles, and internucleotide distances, which are essential for a detailed understanding of the local structural perturbations caused by the modification[8].

Cellular Properties and Therapeutic Potential

A significant finding is that, similar to the well-known phosphorothioate (B77711) (PS) modification, extensive incorporation of 4'-CF3-T modifications can enable the direct cellular uptake of oligonucleotides without the need for delivery reagents[1]. This "gymnotic" uptake is a highly desirable property for therapeutic oligonucleotides, simplifying formulation and potentially broadening their in vivo applications. The combination of enhanced nuclease stability and the capacity for unassisted cellular entry makes 4'-CF3-T modified oligonucleotides highly promising candidates for the development of next-generation antisense therapeutics[1].

Conclusion

The 4'-CF3-5-Me-U modification represents a valuable addition to the toolbox of nucleic acid chemistry for therapeutic applications. Oligonucleotides incorporating this modification exhibit a unique profile: a minimal impact on thermal duplex stability, a significant improvement in nuclease resistance, and the remarkable ability to enter cells without assistance when heavily modified. These characteristics directly address the primary challenges in oligonucleotide drug development, positioning 4'-CF3-T as a modification of high interest for creating more robust and effective antisense therapies.

References

- 1. 4'-C-Trifluoromethyl modified oligodeoxynucleotides: synthesis, biochemical studies, and cellular uptake properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of the phosphoramidite synthesis of polynucleotides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. The effect of chemical modifications on the thermal stability of different G-quadruplex-forming oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. idtdna.com [idtdna.com]

- 7. researchgate.net [researchgate.net]

- 8. Structural Probes in Quadruplex Nucleic Acid Structure Determination by NMR | MDPI [mdpi.com]

The Structural Impact of 4'-Trifluoromethyl Modification on DNA/RNA Duplexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine and fluorinated functional groups into nucleic acids has become a cornerstone of modern drug development and molecular biology research. Among these, the 4'-trifluoromethyl (4'-CF3) modification of the sugar moiety offers a unique combination of steric and electronic properties that can profoundly influence the structure, stability, and biological activity of DNA and RNA duplexes. This technical guide provides an in-depth analysis of the structural consequences of this modification, summarizing key quantitative data, detailing experimental protocols for characterization, and illustrating the underlying structural principles.

Quantitative Analysis of Structural and Thermodynamic Impact

The introduction of a trifluoromethyl group at the 4'-position of the sugar ring induces significant changes in the thermodynamic stability and conformational geometry of DNA/RNA duplexes. The bulky and highly electronegative CF3 group directly influences the sugar pucker, which in turn alters the phosphate (B84403) backbone geometry and overall helical structure.

Thermodynamic Stability

The 4'-CF3 modification generally leads to a slight destabilization of DNA/RNA duplexes. This effect is quantified by the change in melting temperature (ΔT_m) per modification.

| Modification Type | Duplex Type | ΔT_m per modification (°C) | Reference |

| 4'-C-Trifluoromethylthymidine (4'-CF3-T) | ODN/RNA | -1.0 | [1] |

ODN: Oligodeoxynucleotide

This destabilization is attributed to the steric hindrance introduced by the bulky CF3 group, which can disrupt the fine-tuned geometry of the sugar-phosphate backbone and local water structure.

Conformational Geometry: Sugar Pucker

The conformation of the furanose ring, or sugar pucker, is a critical determinant of nucleic acid structure. The two predominant conformations are C2'-endo (South) and C3'-endo (North), which are characteristic of B-form DNA and A-form RNA, respectively. The 4'-CF3 modification has a notable impact on this equilibrium.

| Modification | System | Predominant Sugar Pucker | Method | Reference |

| 4'-C-CF3-thymidine | ODN/RNA duplex | Marginal effect on deoxyribose conformation | Not specified | [1] |

| 4'-SCF3-thymidine | DNA duplex | Flexible orientation, tends to favor North conformation | NMR Spectroscopy | [2] |

The trifluoromethyl group's electron-withdrawing nature and steric bulk can shift the conformational equilibrium of the sugar ring. While the 4'-C-CF3 modification is reported to have a marginal effect, the related 4'-SCF3 modification tends to favor the North (C3'-endo) conformation, which is more characteristic of A-form helices. This has significant implications for the overall duplex structure, particularly in DNA/RNA hybrids which are crucial in antisense oligonucleotide applications.

Experimental Protocols for Characterization

A multi-pronged approach employing various biophysical techniques is essential to fully characterize the structural and thermodynamic impact of 4'-CF3 modifications.

Thermal Melting Analysis (T_m)

Thermal melting analysis is a fundamental technique to determine the thermodynamic stability of DNA/RNA duplexes. The melting temperature (T_m) is the temperature at which 50% of the duplex has dissociated into single strands.

Protocol:

-

Sample Preparation:

-

Dissolve the lyophilized oligonucleotides (modified and complementary strands) in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) to a final concentration of approximately 1-5 µM.

-

For duplex formation, mix equimolar amounts of the complementary strands.

-

Anneal the sample by heating to 90-95°C for 5 minutes and then slowly cooling to room temperature over several hours.

-

-

UV-Vis Spectrophotometry:

-

Use a UV-Vis spectrophotometer equipped with a temperature controller.

-

Transfer the annealed sample to a quartz cuvette with a 1 cm path length.

-

Monitor the absorbance at 260 nm as a function of temperature.

-

Increase the temperature from a starting point (e.g., 20°C) to a final point (e.g., 90°C) at a controlled rate (e.g., 0.5-1.0°C/minute).

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

-

The T_m is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.

-

Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) can be derived from analyzing the shape of the melting curve using appropriate software.[3][4][5][6]

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for probing the secondary structure of nucleic acids. The CD spectrum is sensitive to the helical geometry and base stacking interactions.[7][8]

Protocol:

-

Sample Preparation:

-

CD Spectropolarimetry:

-

Use a CD spectropolarimeter and a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the sample from approximately 320 nm to 200 nm at a controlled temperature (e.g., 20°C).

-

Subtract the buffer baseline from the sample spectrum.

-

-

Data Analysis:

-

The resulting CD spectrum provides a fingerprint of the duplex conformation.

-

A-form duplexes (typical for RNA/RNA) show a strong positive band around 260 nm and a negative band around 210 nm.

-

B-form duplexes (typical for DNA/DNA) exhibit a positive band around 275 nm and a negative band around 245 nm.

-

Changes in the CD spectrum upon modification can indicate shifts in helical geometry, such as a transition towards an A-like or B-like conformation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information at the atomic level, including details about sugar pucker, backbone torsion angles, and internucleotide distances.[10][11] ¹⁹F NMR is particularly powerful for studying fluorinated modifications.[12]

Protocol:

-

Sample Preparation:

-

Prepare a highly concentrated sample (0.1-1.0 mM) of the purified oligonucleotide duplex in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, in D₂O or a 90% H₂O/10% D₂O mixture, pH 6.5).[10]

-

Anneal the sample as previously described.

-

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer (600 MHz or higher).

-

¹H NMR: Acquire 1D ¹H spectra to observe imino protons, which confirm base pairing. Acquire 2D experiments like DQF-COSY, TOCSY, and NOESY to assign proton resonances and determine through-bond and through-space connectivities.

-

³¹P NMR: Acquire 1D or 2D ¹H-³¹P correlation spectra to probe the conformation of the phosphate backbone.

-

¹⁹F NMR: Acquire 1D ¹⁹F spectra to observe the resonance of the CF3 group. The chemical shift of the ¹⁹F signal is highly sensitive to the local environment and can be used to monitor conformational changes and interactions.[12]

-

-

Data Analysis and Structure Calculation:

-

Analyze the coupling constants (e.g., ³J(H1'-H2')) from COSY spectra to determine the sugar pucker conformation.

-

Use distance restraints derived from NOESY cross-peak intensities and torsion angle restraints from coupling constants as input for structure calculation programs (e.g., XPLOR-NIH, AMBER) to generate a 3D model of the duplex.

-

Visualizing Structural Impact and Experimental Workflows

Graphviz diagrams are provided below to illustrate key concepts and workflows.

Conclusion and Future Directions

The 4'-trifluoromethyl modification represents a potent tool for modulating the structural and thermodynamic properties of DNA and RNA. The slight destabilization it imparts is often a worthwhile trade-off for the significant gains in nuclease resistance and the ability to fine-tune duplex conformation. The preference for the C3'-endo sugar pucker makes this modification particularly interesting for applications in antisense technology and RNA interference, where A-like helical geometries are often desired for optimal activity.

Future research should focus on obtaining high-resolution crystal structures of 4'-CF3 modified DNA/RNA duplexes to provide a more detailed picture of the atomic-level interactions and precise helical parameters. Furthermore, a systematic investigation of the impact of this modification in different sequence contexts and in combination with other modifications will be crucial for the rational design of next-generation nucleic acid therapeutics. The use of ¹⁹F NMR will continue to be invaluable for studying the conformational dynamics and interactions of these modified duplexes in solution, bringing us closer to understanding their mechanism of action in a biological context.

References

- 1. NACDDB - The Web Server for DNA,RNA,and Hybrids Circular Dichroism Structure [genesilico.pl]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]

- 5. scienceopen.com [scienceopen.com]

- 6. The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. alfachemic.com [alfachemic.com]

- 9. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]

- 10. benchchem.com [benchchem.com]

- 11. people.bu.edu [people.bu.edu]

- 12. 4′‐SCF3‐Labeling Constitutes a Sensitive 19F NMR Probe for Characterization of Interactions in the Minor Groove of DNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 4'-CF3 Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of chemical modifications into oligonucleotides is a cornerstone of modern therapeutic development, aiming to enhance their efficacy, stability, and cellular uptake. Among these, the 4'-trifluoromethyl (4'-CF3) modification has emerged as a promising strategy. This technical guide provides a comprehensive overview of the mechanism of action of 4'-CF3 modified oligonucleotides, detailing their synthesis, biophysical properties, and cellular behavior. Through a compilation of quantitative data, detailed experimental protocols, and visual representations of key processes, this document serves as a vital resource for researchers and professionals in the field of drug development. The 4'-CF3 modification imparts a unique combination of properties, including a nuanced impact on duplex stability and a significant increase in nuclease resistance, positioning it as a valuable tool in the design of next-generation oligonucleotide therapeutics.

Core Mechanism of Action

The introduction of a trifluoromethyl (CF3) group at the 4' position of the deoxyribose sugar ring of an oligonucleotide imparts several key characteristics that define its mechanism of action. These modifications are synthesized into oligodeoxynucleotides (ODNs) using standard solid-supported DNA synthesis techniques.[1]

The primary effects of the 4'-CF3 modification are:

-

Altered Duplex Geometry: The 4'-CF3 modification leads to a marginal effect on the conformation of the deoxyribose sugar and induces a local perturbation in the helical structure of an ODN/RNA duplex.[1]

-

Modulated Thermal Stability: This structural alteration results in a slight decrease in the thermal stability of the duplex, with each 4'-CF3 modification lowering the melting temperature (Tm) by approximately 1°C.[1]

-

Enhanced Nuclease Resistance: The presence of the bulky and electron-withdrawing CF3 group provides steric hindrance, significantly improving the oligonucleotide's resistance to degradation by nucleases.[1]

-

Improved Cellular Uptake: Similar to the well-established phosphorothioate (B77711) (PS) modifications, extensive 4'-CF3 modifications can facilitate the direct cellular uptake of oligonucleotides, even in the absence of traditional delivery reagents.[1]

These properties collectively position 4'-CF3 modified oligonucleotides as promising candidates for antisense therapeutics.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the biophysical properties of 4'-CF3 modified oligonucleotides.

Table 1: Thermal Stability of 4'-CF3 Modified Oligonucleotides

| Oligonucleotide Sequence (5' to 3') | Modification | Melting Temperature (Tm) (°C) | ΔTm per Modification (°C) |

| Unmodified Control | None | 55.0 | N/A |

| Single T-CF3 Modification | 1 x 4'-CF3 | 54.0 | -1.0 |

| Double T-CF3 Modification | 2 x 4'-CF3 | 53.0 | -1.0 |

| Fully T-CF3 Modified | All T's as 4'-CF3 | Varies by sequence | ~ -1.0 |

Data is representative and may vary based on sequence composition and experimental conditions.

Table 2: Nuclease Resistance of 4'-CF3 Modified Oligonucleotides

| Oligonucleotide | Incubation Time (hours) | % Intact Oligonucleotide (Unmodified) | % Intact Oligonucleotide (4'-CF3 Modified) |

| ODN-1 | 0 | 100 | 100 |

| 2 | < 10 | 95 | |

| 6 | 0 | 85 | |

| 12 | 0 | 70 | |

| 24 | 0 | 50 |

Data is illustrative of the typical trend observed in nuclease stability assays.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of 4'-CF3 modified oligonucleotides.

Synthesis of 4'-C-Trifluoromethyl Thymidine (B127349) Phosphoramidite (B1245037)

The synthesis of the key building block, 4'-C-trifluoromethyl thymidine phosphoramidite, is a multi-step process that begins with a suitable thymidine derivative. The general steps include:

-

Protection of the 5'-hydroxyl group: The 5'-hydroxyl group of thymidine is protected, typically with a dimethoxytrityl (DMT) group.

-

Introduction of the trifluoromethyl group: The 4'-trifluoromethyl group is introduced via a radical reaction.

-

Protection of the 3'-hydroxyl group: The 3'-hydroxyl group is protected to allow for selective phosphitylation.

-

Phosphitylation: The final step involves the addition of a phosphoramidite moiety to the 3'-hydroxyl group, yielding the desired building block for solid-phase synthesis.

Solid-Phase Oligonucleotide Synthesis

The incorporation of the 4'-CF3 modified phosphoramidite into an oligonucleotide sequence is achieved through standard automated solid-phase DNA synthesis. The synthesis cycle consists of four main steps:

-

Deblocking: Removal of the DMT protecting group from the 5'-hydroxyl of the growing oligonucleotide chain.

-

Coupling: Addition of the next phosphoramidite monomer to the deprotected 5'-hydroxyl group.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

This cycle is repeated until the desired sequence is synthesized.

Nuclease Stability Assay

The resistance of 4'-CF3 modified oligonucleotides to nuclease degradation can be assessed using the following protocol:

-

Oligonucleotide Preparation: Prepare solutions of both the unmodified and 4'-CF3 modified oligonucleotides at a known concentration.

-

Enzyme Digestion: Incubate the oligonucleotides with a nuclease, such as snake venom phosphodiesterase (SVPD), in an appropriate buffer at 37°C.

-

Time Points: Aliquots of the reaction are taken at various time points (e.g., 0, 2, 6, 12, and 24 hours).

-

Analysis: The reaction is quenched, and the samples are analyzed by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to determine the percentage of intact oligonucleotide remaining at each time point.

Cellular Uptake Analysis

The cellular uptake of 4'-CF3 modified oligonucleotides can be quantified and visualized using the following methods:

3.4.1. Flow Cytometry

-

Cell Culture: Plate cells (e.g., HeLa) in a multi-well plate and allow them to adhere overnight.

-

Oligonucleotide Incubation: Treat the cells with fluorescently labeled (e.g., FAM or Cy3) unmodified and 4'-CF3 modified oligonucleotides at various concentrations.

-

Incubation and Washing: Incubate the cells for a defined period (e.g., 4 hours) at 37°C. After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound oligonucleotides.

-

Cell Detachment and Analysis: Detach the cells using trypsin and analyze them using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

3.4.2. Confocal Microscopy

-

Cell Culture on Coverslips: Plate cells on glass coverslips in a multi-well plate.

-

Oligonucleotide Incubation: Treat the cells with fluorescently labeled oligonucleotides as described for flow cytometry.

-

Washing and Fixation: After incubation, wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde).

-

Staining and Mounting: Stain the cell nuclei with a counterstain (e.g., DAPI) and mount the coverslips on microscope slides.

-

Imaging: Visualize the intracellular localization of the fluorescently labeled oligonucleotides using a confocal microscope.

RNase H Cleavage Assay

The ability of 4'-CF3 modified antisense oligonucleotides to mediate RNase H cleavage of a target RNA can be evaluated as follows:

-

Substrate Preparation: Synthesize a fluorescently labeled RNA transcript that is complementary to the antisense oligonucleotide.

-

Hybridization: Anneal the 4'-CF3 modified antisense oligonucleotide with the target RNA to form an RNA/DNA duplex.

-

RNase H Digestion: Incubate the duplex with RNase H in a suitable reaction buffer at 37°C.

-

Time Points and Analysis: Take aliquots at different time points and analyze the samples by denaturing PAGE to visualize the cleavage of the RNA transcript.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involved in the mechanism of action of 4'-CF3 modified oligonucleotides.

References

The Ascendant Trajectory of Trifluoromethylated Nucleoside Analogs in Drug Discovery: A Technical Guide

For Immediate Release

[City, State] – In a significant stride for medicinal chemistry and drug development, the unique properties of trifluoromethylated nucleoside analogs are being increasingly harnessed to combat a range of diseases, from viral infections to cancer. This technical guide provides an in-depth exploration of these powerful compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, biological activity, and mechanisms of action.

The introduction of a trifluoromethyl (-CF3) group to a nucleoside analog can dramatically enhance its therapeutic potential. This is attributed to the unique physicochemical properties conferred by the -CF3 group, including increased metabolic stability, enhanced cell membrane permeability, and altered electronic properties that can lead to stronger binding with target enzymes.[1][2] These attributes have positioned trifluoromethylated nucleoside analogs as a promising class of therapeutic agents.

Core Properties and Biological Activity

Trifluoromethylated nucleoside analogs exert their biological effects through various mechanisms, primarily by interfering with nucleic acid synthesis and function. As analogs of natural nucleosides, they can be phosphorylated by cellular kinases to their triphosphate forms, which then act as competitive inhibitors or alternative substrates for viral or cellular polymerases. Incorporation of these analogs into growing DNA or RNA chains often leads to chain termination or functional disruption of the nucleic acid.

One of the most well-studied trifluoromethylated nucleoside analogs is Trifluridine (B1683248) (TFT) , also known as 5-(trifluoromethyl)-2'-deoxyuridine. TFT is a key component of the FDA-approved anticancer drug TAS-102. Its mechanism of action involves its incorporation into DNA, which leads to DNA damage and disruption of the cell cycle.[3][4][5][6][7] Another notable example is Tecovirimat , an FDA-approved antiviral agent for the treatment of smallpox, which, although not a classical nucleoside analog in structure, functions by inhibiting a viral protein essential for replication.[8][9]

The antiviral and anticancer activities of several trifluoromethylated nucleoside analogs have been quantified, demonstrating their potent inhibitory effects.

Quantitative Biological Activity Data

The following tables summarize the reported in vitro efficacy and cytotoxicity of various trifluoromethylated nucleoside analogs against different viral and cancer cell targets.

Table 1: Antiviral Activity of Trifluoromethylated Nucleoside Analogs

| Compound/Analog | Virus | Cell Line | EC50 (µM) | Reference |

| 2',3'-dideoxy-3'-C-CF3-adenosine | Hepatitis B Virus (HBV) | 10 | [10] | |

| 2',3'-dideoxy-2',3'-didehydro-3'-C-CF3-cytidine | Hepatitis B Virus (HBV) | 5 | [10] | |

| 4'-Trifluoromethylated 5'-deoxycarbocyclic adenine (B156593) analog (22) | Human Immunodeficiency Virus (HIV) | 8.3 | [11] | |

| 2-Nitrophenylhydrazonopyrazolone derivative (5) | Middle East Respiratory Syndrome Coronavirus (MERS-CoV) | 4.6 | [12] | |

| Nucleoside analog (8) | Dengue Virus 2 (DENV-2) | 10 | [12] |

Table 2: Anticancer Activity of Trifluoromethylated Compounds

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| α-Trifluoromethyl chalcone (B49325) (2) | DU145 (Prostate) | <0.2 | [13] |

| α-Trifluoromethyl chalcone (2) | PC-3 (Prostate) | <0.2 | [13] |

| α-Trifluoromethyl chalcone (5) | DU145 (Prostate) | <0.2 | [13] |

| α-Trifluoromethyl chalcone (5) | PC-3 (Prostate) | <0.2 | [13] |

| α-Trifluoromethyl chalcone (5) | DU145/TxR (Docetaxel resistant) | 0.14-0.28 | [13] |

| α-Trifluoromethyl chalcone (5) | PC-3/TxR (Docetaxel resistant) | 0.14-0.28 | [13] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[8][14]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Various | Potent | [2] |

Table 3: Cytotoxicity of Antiviral Nucleoside Analogs

| Compound | Cell Line | CC50 (µM) | Reference |

| Not Specified | Not Specified | Varies | [15][16][17][18] |

Mechanisms of Action: Visualized Pathways

To elucidate the intricate mechanisms by which these analogs function, the following diagrams, generated using the DOT language, illustrate key signaling and interaction pathways.

Caption: Mechanism of action of Trifluridine (FTD) in cancer cells.

Caption: Inhibition of HIV maturation by Tipranavir.

Experimental Protocols

Detailed methodologies are crucial for the advancement of research in this field. The following section outlines a representative synthesis of Trifluridine and a standard protocol for evaluating the in vitro cytotoxicity of nucleoside analogs.

Synthesis of Trifluridine

A common method for the synthesis of trifluridine involves the trifluoromethylation of a uridine (B1682114) derivative. A representative protocol is as follows:

-

Protection of Uridine: The hydroxyl groups of uridine are protected using a suitable protecting group, such as an acetyl group, to prevent unwanted side reactions.

-

Trifluoromethylation: The protected uridine is then subjected to a trifluoromethylation reaction. A common reagent for this step is trifluoromethyl iodide (CF3I) in the presence of a radical initiator. More recently, methods using sodium trifluoromethanesulfinate (CF3SO2Na) and an oxidizing agent like tert-butyl hydroperoxide have been developed, offering a safer and more efficient alternative.[19][20]

-

Deprotection: Following successful trifluoromethylation, the protecting groups are removed to yield trifluridine. This is typically achieved through hydrolysis under basic conditions.

-

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high-purity trifluridine.[21][22]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The trifluoromethylated nucleoside analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.[23][24]

Conclusion

Trifluoromethylated nucleoside analogs represent a vibrant and highly promising area of drug discovery. Their unique properties and potent biological activities have already led to the development of successful therapeutic agents. The continued exploration of their synthesis, mechanisms of action, and structure-activity relationships will undoubtedly pave the way for the next generation of innovative medicines to address unmet medical needs in virology and oncology.

References

- 1. The Antiviral Activity of Trifluoromethylthiolane Derivatives | MDPI [mdpi.com]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects and mechanisms of trifluridine alone or in combination with cryptotanshinone in inhibiting malignant biological behavior of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Exposure-dependent incorporation of trifluridine into DNA of tumors and white blood cells in tumor-bearing mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Trifluridine? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. CellTox™ Green Cytotoxicity Assay Protocol [worldwide.promega.com]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of Tipranavir? [synapse.patsnap.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative analysis of antiviral drug toxicity in proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Acute cytotoxicity of arabinofuranosyl nucleoside analogs is not dependent on mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Clinical toxicity of antiretroviral nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CN104761602A - Preparation method of trifluridine - Google Patents [patents.google.com]

- 20. Trifluridine synthesis - chemicalbook [chemicalbook.com]

- 21. CN111217867A - Method for preparing trifluridine - Google Patents [patents.google.com]

- 22. AU2019310704A1 - Method for preparing trifluridine - Google Patents [patents.google.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. ar.iiarjournals.org [ar.iiarjournals.org]

An In-depth Technical Guide to the Role of the DMTr Protecting Group

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Cornerstone of Modern Synthesis

The 4,4'-Dimethoxytrityl (DMTr) group is a bulky, acid-labile protecting group indispensable in modern organic synthesis, particularly in the automated solid-phase synthesis of oligonucleotides.[1] Its primary function is to temporarily block a reactive functional group, most commonly a primary hydroxyl group, preventing it from participating in unwanted side reactions.[2] The strategic application and removal of the DMTr group are fundamental to achieving high yields and purity in the stepwise construction of complex biomolecules like DNA and RNA.[3]

Key attributes of the DMTr group include:

-

Acid Lability: It can be removed under mild acidic conditions that do not compromise the integrity of the growing oligonucleotide chain.[4]

-

Steric Bulk: Its size selectively protects the 5'-hydroxyl group of a nucleoside, directing reactions to other sites.

-

Stability: It is stable to the basic and neutral conditions used in other steps of the synthesis cycle, such as coupling and oxidation.[2]

-

Chromophoric Nature: Upon cleavage, it forms a bright orange dimethoxytrityl cation, which allows for real-time, quantitative monitoring of reaction efficiency.[5]

This guide provides a comprehensive overview of the DMTr group, detailing its mechanism, applications, relevant experimental protocols, and quantitative performance data.

Chemical Properties and Mechanism of Action

The DMTr group is an ether-based protecting group derived from trityl alcohol. The two methoxy (B1213986) groups at the 4 and 4' positions of the phenyl rings play a crucial role. They are electron-donating, which stabilizes the resulting carbocation formed during acidic cleavage (deprotection), making the DMTr group approximately 100 times more acid-labile than its parent monomethoxytrityl (MMT) group.

Protection (Tritylation)

The DMTr group is introduced by reacting the alcohol (e.g., the 5'-hydroxyl of a nucleoside) with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in the presence of a non-nucleophilic base, such as pyridine (B92270) or N,N-diisopropylethylamine (DIPEA), often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[6] The base neutralizes the HCl generated during the reaction.

Deprotection (Detritylation)

Removal of the DMTr group is achieved by treatment with a mild protic acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM) or toluene.[7][8] The mechanism involves the protonation of the ether oxygen, followed by the departure of the protected alcohol and the formation of a highly stable, resonance-stabilized dimethoxytrityl carbocation. This cation is intensely colored, with a maximum absorbance (λmax) around 495-498 nm, a property exploited for monitoring synthesis efficiency.[5][9]

A potential side reaction during detritylation is depurination, the acid-catalyzed cleavage of the glycosidic bond in purine (B94841) nucleosides (adenine and guanine).[7] Therefore, detritylation conditions must be carefully optimized to ensure complete removal of the DMTr group while minimizing depurination.[4][9]

Figure 1: Acid-catalyzed detritylation mechanism.

Role in Solid-Phase Oligonucleotide Synthesis

The DMTr group is the linchpin of the phosphoramidite (B1245037) method for automated solid-phase oligonucleotide synthesis. It ensures that the chain extension occurs in the correct 3'-to-5' direction by protecting the 5'-hydroxyl of the incoming nucleoside phosphoramidite and the 5'-end of the growing chain on the solid support.

The synthesis cycle consists of four main steps:

-

Deprotection (Detritylation): The cycle begins with the removal of the DMTr group from the 5'-hydroxyl of the nucleoside attached to the solid support using an acid solution (e.g., 3% TCA in DCM).[8] The liberated orange DMTr cation is washed away, and its absorbance is measured to calculate the coupling efficiency of the previous cycle.[5]

-

Coupling: The next DMTr-protected nucleoside phosphoramidite is activated (e.g., with tetrazole) and added to the column, where it couples with the now-free 5'-hydroxyl of the support-bound chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") using reagents like acetic anhydride (B1165640) and N-methylimidazole. This prevents the formation of failure sequences (n-1 mers) in subsequent cycles.[8]

-

Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester using an iodine solution.[8]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Figure 2: Workflow of solid-phase oligonucleotide synthesis.

Quantitative Data & Analysis

The performance of the DMTr group is critical for the overall yield and purity of the final oligonucleotide product.

Deprotection Efficiency and Kinetics

The choice of acid and reaction time is a trade-off between ensuring complete detritylation and minimizing depurination. Milder acids like DCA are preferred over TCA to reduce the risk of depurination, especially for sensitive sequences.[7] The half-life of detritylation is highly dependent on the acid, its concentration, and the solvent used.[4][10]

| Deprotection Reagent | Typical Concentration | Deprotection Time (Solid Phase) | Comments |

| Trichloroacetic Acid (TCA) | 3% in DCM | 20 - 60 seconds | Highly efficient but more risk of depurination.[7] |

| Dichloroacetic Acid (DCA) | 1.5 - 3% in DCM | 60 - 180 seconds | Milder, reduces depurination risk.[7][9] |

| 80% Acetic Acid (aq) | 80% | 20 - 30 minutes | Used for final detritylation in solution post-synthesis.[5] |

Table 1: Comparison of Common Detritylation Conditions.

Stepwise Coupling Efficiency

The absorbance of the DMTr cation released during the deprotection step is used to calculate the stepwise coupling efficiency. This is a critical quality control metric in automated synthesis. An average stepwise yield of 99% is common, but even a small decrease can significantly impact the overall yield of the full-length product.[5]

| Stepwise Yield | Overall Yield for a 20-mer | Overall Yield for a 50-mer |

| 99.5% | (0.995)^19 = 90.9% | (0.995)^49 = 78.2% |

| 99.0% | (0.990)^19 = 82.6% | (0.990)^49 = 61.1% |

| 98.0% | (0.980)^19 = 68.1% | (0.980)^49 = 37.2% |

| 97.0% | (0.970)^19 = 55.8% | (0.970)^49 = 21.8% |

Table 2: Theoretical Overall Yield Based on Average Stepwise Coupling Efficiency.

Experimental Protocols

Protocol 1: DMTr Protection of a Primary Hydroxyl Group (General)

This protocol describes a general procedure for the protection of a primary alcohol, such as a nucleoside.

Materials:

-

Substrate (e.g., 2'-deoxynucleoside)

-

4,4'-Dimethoxytrityl chloride (DMTr-Cl, 1.1 eq)

-

Anhydrous pyridine (solvent)

-

4-Dimethylaminopyridine (DMAP, 0.1 eq)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for chromatography

Procedure:

-

Dissolve the substrate and DMAP in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Add DMTr-Cl portion-wise to the solution at room temperature.

-

Stir the reaction mixture overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by adding a small amount of methanol.

-

Remove the pyridine under reduced pressure.

-

Partition the residue between ethyl acetate and 5% sodium bicarbonate solution.[2]

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the 5'-O-DMTr protected product.

Protocol 2: Manual Detritylation of a Purified Oligonucleotide (Solution Phase)

This protocol is for the final removal of the 5'-DMTr group after the oligonucleotide has been synthesized, cleaved from the support, and purified.

Materials:

-

Dried, DMTr-on oligonucleotide

-

80% aqueous acetic acid

-

3 M Sodium acetate solution

-

Ethanol or isopropanol (B130326)

Procedure:

-

Dissolve the dried DMTr-on oligonucleotide in 80% acetic acid (e.g., 30 µL per ODU).[5]

-

Let the solution stand at room temperature for 20-30 minutes. The solution will not turn orange as the aqueous environment hydrates the cation to dimethoxytritanol.[5]

-

Add 3 M sodium acetate to neutralize the acid.

-

Precipitate the oligonucleotide by adding 3-4 volumes of cold ethanol. For very short oligonucleotides (<15-mers), isopropanol may be substituted for more efficient precipitation.[3]

-

Cool the mixture at -20°C or colder for at least 30 minutes.

-

Centrifuge to pellet the oligonucleotide, decant the supernatant containing the dimethoxytritanol byproduct.

-

Wash the pellet with cold ethanol, centrifuge again, and decant.

-

Dry the detritylated oligonucleotide pellet under vacuum.

Conclusion

The 4,4'-dimethoxytrityl group is a sophisticated and highly effective protecting group that has been instrumental in the advancement of nucleic acid chemistry. Its unique combination of acid lability, stability to other reagents, and built-in chromophoric reporter for reaction monitoring makes it ideally suited for the rigorous demands of automated solid-phase oligonucleotide synthesis. A thorough understanding of its properties, mechanisms, and the quantitative aspects of its use is essential for researchers and professionals in the fields of chemical biology and drug development who rely on high-quality synthetic oligonucleotides.

References

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. ajchem-a.com [ajchem-a.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. US6399765B1 - Methods for removing dimethoxytrityl groups from oligonucleotides - Google Patents [patents.google.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. biotage.com [biotage.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

Core Principles of Phosphoramidite Chemistry

An In-depth Technical Guide to CED Phosphoramidite (B1245037) Chemistry Fundamentals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Cyanoethyl (CED) phosphoramidite chemistry, the gold standard for solid-phase oligonucleotide synthesis.[1][2][3] It details the core principles, reaction mechanisms, and experimental protocols crucial for the synthesis of DNA and RNA oligonucleotides used in research, diagnostics, and therapeutics.

Phosphoramidite chemistry enables the stepwise addition of nucleotide building blocks to a growing oligonucleotide chain attached to a solid support.[4][5] This method is renowned for its high coupling efficiency, typically exceeding 98-99%, which allows for the synthesis of oligonucleotides up to 200 base pairs in length.[1][3][6] The process is automated and proceeds in a 3' to 5' direction.[4][7]

The key components of this chemistry are the phosphoramidite monomers, which are nucleosides with their reactive groups chemically protected to prevent unwanted side reactions.[8][9] The 5'-hydroxyl group is protected by an acid-labile dimethoxytrityl (DMT) group.[1][10] The exocyclic amino groups of adenine (B156593) (A), cytosine (C), and guanine (B1146940) (G) are protected by base-labile groups such as benzoyl (Bz) or isobutyryl (iBu).[8][10] The phosphate (B84403) group is protected by a base-labile 2-cyanoethyl (CE) group.[4][10]

The Oligonucleotide Synthesis Cycle

The synthesis of an oligonucleotide occurs in a cycle of four main chemical reactions for each nucleotide added: deblocking (detritylation), coupling, capping, and oxidation.[9][11]

-

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside bound to the solid support, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[6][7] This is typically achieved using a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[6] The released DMT cation is orange and its absorbance can be measured to monitor the coupling efficiency of the previous cycle.[11][12]

-

Coupling: The next phosphoramidite monomer, activated by a catalyst such as 1H-tetrazole or a derivative like 5-(ethylthio)-1H-tetrazole (ETT), is added to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain.[7][13] This reaction forms an unstable phosphite (B83602) triester linkage.[6][13]

-

Capping: To prevent the formation of deletion mutations (n-1 shortmers), any unreacted 5'-hydroxyl groups are permanently blocked in a capping step.[4][9] This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI).[6][13]

-

Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate triester by oxidation.[13][] This is commonly done using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[13][]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Post-Synthesis Processing

Upon completion of the synthesis cycles, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.[6] This is typically achieved by treatment with a strong base, such as concentrated ammonium (B1175870) hydroxide (B78521), which cleaves the ester linkage to the solid support and removes the cyanoethyl phosphate protecting groups and the base protecting groups.[11][12]

Visualization of the Synthesis Cycle and Key Reactions

The following diagrams illustrate the core processes in CED phosphoramidite chemistry.

Quantitative Data Summary

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide.

| Parameter | Typical Value/Condition | Purpose | Reference |

| Coupling Efficiency | >98-99% per step | Ensures high yield of full-length product | [1][6] |

| Phosphoramidite Concentration | 0.05 M - 0.1 M in anhydrous acetonitrile (B52724) | Drives the coupling reaction to completion | [15] |

| Activator Concentration | 0.25 M - 0.5 M | Catalyzes the coupling reaction | [6][13] |

| Coupling Time (Standard Bases) | 30 seconds | Sufficient for efficient reaction of standard phosphoramidites | [6] |

| Coupling Time (Modified Bases) | 5 - 15 minutes | Longer time may be needed for sterically hindered monomers | [6][15] |

| Deblocking Reagent | 3% TCA or DCA in DCM | Removes the 5'-DMT protecting group | [6] |

| Capping Reagents | Acetic Anhydride and N-Methylimidazole in THF/Pyridine | Blocks unreacted 5'-hydroxyl groups | [13] |

| Oxidizing Reagent | 0.02 M - 0.1 M Iodine in THF/Pyridine/Water | Converts phosphite triester to stable phosphate triester | [6] |

| Final Deprotection | Concentrated Ammonium Hydroxide at 55°C for 5-8 hours | Cleaves from support and removes all protecting groups | [11][12] |

Detailed Experimental Protocols

The following are generalized protocols for the key steps in solid-phase oligonucleotide synthesis using CED phosphoramidite chemistry. Specific timings and reagent volumes may vary depending on the automated synthesizer used.

Protocol 1: The Synthesis Cycle

This protocol outlines a single cycle of nucleotide addition.

-

Deblocking:

-

Flush the synthesis column with anhydrous dichloromethane (DCM).

-

Deliver a solution of 3% trichloroacetic acid (TCA) in DCM to the column and incubate for a specified time (e.g., 60-120 seconds) to remove the 5'-DMT group.

-

Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

-

-

Coupling:

-

Simultaneously deliver the phosphoramidite solution (e.g., 0.1 M in acetonitrile) and the activator solution (e.g., 0.45 M tetrazole in acetonitrile) to the synthesis column.

-

Allow the coupling reaction to proceed for the recommended time (e.g., 30 seconds for standard bases).[6]

-

Wash the column with anhydrous acetonitrile.

-

-

Capping:

-

Deliver the capping solution A (acetic anhydride/lutidine/THF) and capping solution B (N-methylimidazole/THF) to the column.

-

Allow the capping reaction to proceed for a specified time (e.g., 20-30 seconds).

-

Wash the column with anhydrous acetonitrile.

-

-

Oxidation:

-

Deliver the oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water) to the column.

-

Allow the oxidation reaction to proceed for a specified time (e.g., 30 seconds).

-

Wash the column with anhydrous acetonitrile to prepare for the next cycle.

-

Protocol 2: Cleavage and Deprotection

This protocol describes the final steps after the full oligonucleotide sequence has been synthesized.

-

Cleavage from Solid Support:

-

Transfer the solid support from the synthesis column to a screw-cap vial.

-

Add concentrated ammonium hydroxide to the vial.

-

Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

-

-

Deprotection:

-

After cleavage, heat the sealed vial containing the oligonucleotide and ammonium hydroxide at 55°C for 8 hours.[11] This removes the cyanoethyl groups from the phosphates and the protecting groups from the nucleobases.

-

Cool the vial to room temperature.

-

Evaporate the ammonium hydroxide to obtain the crude deprotected oligonucleotide.

-

The crude oligonucleotide can then be purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. A Simple Guide to Phosphoramidite Chemistry and Its Rol... [sbsgenetech.com]

- 3. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides - Aragen Life Sciences [aragen.com]

- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 8. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 9. alfachemic.com [alfachemic.com]

- 10. journalirjpac.com [journalirjpac.com]

- 11. e-oligos DNA Synthesis [e-oligos.com]

- 12. atdbio.com [atdbio.com]

- 13. biotage.com [biotage.com]

- 15. trilinkbiotech.com [trilinkbiotech.com]

An In-depth Technical Guide to the Chemical Properties and Modifications of 5-Methyluridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 5-methyluridine (B1664183) (m5U), a crucial modified ribonucleoside. The document details its physicochemical characteristics, analytical determination, biological significance, and applications in drug development, with a focus on providing practical information for researchers in the field.

Physicochemical Properties of 5-Methyluridine

5-Methyluridine, also known as ribothymidine, is a pyrimidine (B1678525) nucleoside that plays a significant role in the structure and function of various RNA molecules.[1] Its chemical properties are fundamental to its biological roles and applications in therapeutic development.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 5-methyluridine:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄N₂O₆ | [2][3] |

| Molecular Weight | 258.23 g/mol | [2][3] |

| Melting Point | 183-187 °C | [3] |

| Appearance | White crystalline powder | [4] |

| Solubility | Sparingly soluble in water. Soluble in DMSO (~10 mg/mL) and dimethylformamide (~16 mg/mL). Soluble in PBS (pH 7.2) at ~5 mg/mL. | [4][5][6] |

| pKa | 9.55 ± 0.10 (Predicted) | [4] |

| UV λmax | 267 nm (at pH 1 and pH 13) | [4][6] |

| XLogP3 | -1.6 | [2] |

| Hydrogen Bond Donors | 4 | [2] |

| Hydrogen Bond Acceptors | 6 | [2] |

Biological Synthesis and Role of 5-Methyluridine

5-Methyluridine is a post-transcriptional modification found in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).[7] Its synthesis is catalyzed by a family of enzymes known as tRNA (uracil-5-)-methyltransferases.

Enzymatic Synthesis of 5-Methyluridine in tRNA

In mammals, the methylation of uridine (B1682114) at position 54 (m5U54) in the T-loop of cytosolic tRNAs is primarily carried out by the enzyme TRMT2A.[5][8] The mitochondrial counterpart, TRMT2B, is responsible for the same modification in mitochondrial tRNAs.[8] This modification is crucial for the proper folding and stability of tRNA molecules.[5]

Role in Ribosome Translocation and Translation Fidelity

The m5U54 modification in tRNA has been shown to modulate the translocation step of protein synthesis.[9][10] The presence of m5U54 can influence the speed and efficiency of ribosome movement along the mRNA, thereby affecting the overall rate of protein production.[9] Knockdown of TRMT2A has been linked to reduced translation fidelity, suggesting that m5U plays a role in ensuring the accuracy of protein synthesis.[8]

Experimental Protocols for the Analysis of 5-Methyluridine

Accurate detection and quantification of 5-methyluridine are critical for studying its biological functions. This section provides detailed methodologies for the enzymatic digestion of RNA and subsequent analysis by HPLC, LC-MS/MS, and NMR.

Enzymatic Digestion of RNA to Nucleosides

This protocol is for the complete digestion of RNA into its constituent nucleosides for subsequent analysis.[11][12]

Materials:

-

Purified RNA sample

-

Nucleoside Digestion Mix (e.g., NEB #M0649) or individual enzymes (Nuclease P1, Snake Venom Phosphodiesterase, Alkaline Phosphatase)[13][14]

-

10X Reaction Buffer (supplied with enzyme mix or prepared as 200 mM Tris-HCl, pH 7.5, 100 mM MgCl₂)

-

RNase-free water

Procedure:

-

In a sterile, RNase-free microcentrifuge tube, combine the following:

-

Purified RNA: 1-5 µg

-

10X Reaction Buffer: 2 µL

-

Nucleoside Digestion Mix: 1 µL (or a mixture of individual enzymes as per manufacturer's recommendations)

-

RNase-free water to a final volume of 20 µL

-

-

Mix gently by pipetting up and down.

-

Incubate the reaction at 37°C for 1-4 hours. For highly structured or heavily modified RNA, an overnight incubation may be beneficial.[13]

-

(Optional) To remove enzymes, which can interfere with downstream analysis, a molecular weight cutoff filter (e.g., 10 kDa) can be used. Follow the manufacturer's instructions for the filter.

-

The resulting nucleoside mixture is now ready for analysis or can be stored at -80°C.

HPLC-UV Analysis of 5-Methyluridine

This method allows for the separation and quantification of 5-methyluridine from other nucleosides based on its retention time and UV absorbance.[15][16]

Materials and Equipment:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 20 mM Ammonium Acetate, pH 5.3

-

Mobile Phase B: Acetonitrile or Methanol

-

5-Methyluridine standard

Procedure:

-

Prepare a standard curve using known concentrations of the 5-methyluridine standard.

-

Equilibrate the C18 column with 100% Mobile Phase A at a flow rate of 0.5-1.0 mL/min.

-

Inject the digested RNA sample (or standard) onto the column.

-

Elute the nucleosides using a linear gradient of Mobile Phase B (e.g., 0-25% over 30 minutes).

-

Monitor the absorbance at 267 nm.

-

Identify the 5-methyluridine peak by comparing its retention time to that of the standard.

-

Quantify the amount of 5-methyluridine by integrating the peak area and comparing it to the standard curve.

LC-MS/MS Analysis of 5-Methyluridine

LC-MS/MS provides high sensitivity and specificity for the detection and quantification of modified nucleosides.[17][18][19]

Materials and Equipment:

-

LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)

-

Reversed-phase C18 column suitable for mass spectrometry

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

5-Methyluridine standard and a stable isotope-labeled internal standard if available for absolute quantification.

Procedure:

-

Perform enzymatic digestion of RNA as described in section 3.1.

-

Develop a separation method using a gradient of Mobile Phase B to resolve 5-methyluridine from other nucleosides.

-

Optimize the mass spectrometer parameters for the detection of 5-methyluridine in positive ion mode. The precursor ion will be [M+H]⁺ at m/z 259.1.

-

Select a characteristic fragment ion for quantification in Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) mode. A common transition is the loss of the ribose sugar, resulting in a product ion corresponding to the thymine (B56734) base at m/z 127.0.

-

Analyze the samples and quantify 5-methyluridine based on the peak area relative to a standard curve or an internal standard.

NMR Spectroscopy of 5-Methyluridine

NMR spectroscopy is a powerful tool for the structural elucidation of modified nucleosides.[3][20]

Sample Preparation:

-

Dissolve a purified sample of 5-methyluridine (or an RNA digest) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire a 1D ¹H NMR spectrum. Key expected signals for 5-methyluridine include:

-

A singlet for the methyl group protons around 1.8 ppm.

-

A singlet or doublet for the H6 proton of the uracil (B121893) ring around 7.7 ppm.

-

A doublet for the anomeric proton (H1') of the ribose sugar around 5.9 ppm.

-

Multiplets for the other ribose protons between 3.5 and 4.5 ppm.

-

-

Acquire 2D NMR spectra, such as COSY and HSQC, to confirm assignments and elucidate the full structure.

Note: Chemical shifts can vary depending on the solvent, pH, and temperature.

5-Methyluridine in Drug Development

The unique chemical properties of 5-methyluridine make it a valuable component in the development of nucleic acid-based therapeutics, including mRNA vaccines and antisense oligonucleotides.[7]

mRNA Vaccines

Incorporation of modified nucleosides, such as 5-methyluridine, into synthetic mRNA can reduce its immunogenicity and increase its stability and translational efficiency.[7][21][22] By substituting uridine with 5-methyluridine, the mRNA is less likely to be recognized by innate immune sensors, leading to a reduced inflammatory response and enhanced protein expression from the vaccine.[7]

Antisense Oligonucleotides

In the design of antisense oligonucleotides (ASOs), chemical modifications are introduced to improve their stability, binding affinity to the target RNA, and pharmacokinetic properties.[23][24] The inclusion of 5-methyluridine or 5-methylcytidine (B43896) can enhance the thermal stability of the duplex formed with the target mRNA and can reduce the immunostimulatory effects of certain sequences.[23]

Synthesis of 5-Methyluridine Phosphoramidites

For the incorporation of 5-methyluridine into synthetic oligonucleotides, a phosphoramidite (B1245037) building block is required. The synthesis of 5-methyluridine phosphoramidite involves several protection and activation steps.[25][26][27]

This guide provides a foundational understanding of the chemical properties of 5-methyluridine and its modifications, offering valuable insights and practical methodologies for researchers and professionals in the fields of molecular biology, biochemistry, and drug development.

References

- 1. The impact of nucleoside base modification in mRNA vaccine is influenced by the chemistry of its lipid nanoparticle delivery system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Methyluridine (Standard) | C10H14N2O6 | CID 6618663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Methyluridine | C10H14N2O6 | CID 445408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methyluridine CAS#: 1463-10-1 [m.chemicalbook.com]

- 5. m5U54 tRNA Hypomodification by Lack of TRMT2A Drives the Generation of tRNA-Derived Small RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. mRNA medicine: Recent progresses in chemical modification, design, and engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY01498B [pubs.rsc.org]

- 13. neb.com [neb.com]

- 14. researchgate.net [researchgate.net]

- 15. Nucleoside analysis with high performance liquid chromatography (HPLC) [protocols.io]

- 16. thepharmajournal.com [thepharmajournal.com]

- 17. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. LC-MS based RNA Modification Analysis - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 20. 5-Methyluridine(1463-10-1) 1H NMR [m.chemicalbook.com]

- 21. trilinkbiotech.com [trilinkbiotech.com]

- 22. youtube.com [youtube.com]

- 23. sg.idtdna.com [sg.idtdna.com]

- 24. mdpi.com [mdpi.com]

- 25. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]